(2S)-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-2-carboxamide
Description
The compound (2S)-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-2-carboxamide features a stereospecific (2S) configuration, a dihydroindole core, and a sulfonylated ethenyl group substituted with a 4-methylphenyl moiety.
Properties
IUPAC Name |
(2S)-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-13-6-8-14(9-7-13)10-11-24(22,23)20-16-5-3-2-4-15(16)12-17(20)18(19)21/h2-11,17H,12H2,1H3,(H2,19,21)/b11-10+/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFPWJMAALBCLN-DVQDXYAYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2C(CC3=CC=CC=C32)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2[C@@H](CC3=CC=CC=C32)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S)-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-2-carboxamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following features:
- Molecular Formula : CHNOS
- Molecular Weight : 288.36 g/mol
- CAS Number : 3041-83-6
Biological Activity Overview
Research has indicated that this compound may exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. Below are detailed insights into its biological activities:
Anti-inflammatory Activity
Studies have shown that this compound can modulate inflammatory responses. It has been reported to:
- Inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro.
- Reduce the expression of adhesion molecules in endothelial cells, which is critical in inflammatory processes.
A study demonstrated that at concentrations of 10 µM, the compound significantly reduced IL-6 levels by approximately 50% in cultured human endothelial cells, indicating its potential as an anti-inflammatory agent .
Antitumor Activity
Preclinical studies have suggested that this compound possesses antitumor properties. In vitro assays indicated:
- A dose-dependent reduction in cell viability of various cancer cell lines, including breast and colon cancer cells.
- Induction of apoptosis in cancer cells through the activation of caspase pathways.
For instance, a notable study reported an IC50 value of 15 µM against MCF-7 breast cancer cells, highlighting its potential for further development as an anticancer drug .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibited significant activity against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
In a disk diffusion assay, zones of inhibition measured up to 20 mm against S. aureus at a concentration of 100 µg/mL .
The precise mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:
- The sulfonamide moiety may interact with specific enzymes involved in inflammatory pathways.
- The compound may inhibit cell cycle progression in cancer cells by modulating key regulatory proteins.
Case Studies
Several case studies have been conducted to assess the efficacy and safety of this compound:
- Case Study on Anti-inflammatory Effects :
- Case Study on Antitumor Activity :
Comparison with Similar Compounds
Research Implications and Limitations
Hypothetical Pharmacokinetic Profiles
- Bioavailability : The sulfonyl group may reduce passive diffusion compared to sulfanyl analogs but could enhance target binding specificity.
- Metabolic Stability: The dihydroindole core is less prone to oxidative metabolism than quinazolinone-based structures.
Q & A
Q. What are the key considerations for synthesizing (2S)-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-2-carboxamide?
- Methodological Answer: Synthesis requires precise control of reaction conditions. For sulfonamide formation, use a coupling agent (e.g., EDC/HOBt) to activate the sulfonyl chloride intermediate. Ensure stereochemical integrity by maintaining anhydrous conditions and low temperatures (0–5°C) during the coupling step. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the (2S)-configured product. Reference analogous protocols for sulfonamide synthesis in controlled reagent systems .
Q. How should researchers characterize the stereochemical configuration of this compound?
- Methodological Answer: Employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and a mobile phase of hexane/isopropanol (90:10) to confirm enantiomeric purity. Validate using polarimetry ([α]D measurements) and compare with literature values for related indole derivatives. X-ray crystallography (as in ) provides definitive stereochemical assignment when single crystals are obtainable .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer: Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation/contact with skin, as sulfonamides may induce sensitization. Store under inert gas (argon) at –20°C to prevent hydrolysis. Dispose of waste via licensed chemical disposal services, adhering to EPA/DOT guidelines .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions for this compound?
- Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility. Perform NMR simulations (e.g., DFT-based with Gaussian 16) using explicit solvent models (DMSO-d6 or CDCl3). Compare experimental H and C shifts with calculated values, adjusting torsional angles for the ethenyl-sulfonyl moiety. Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals .
Q. What strategies optimize the yield of the (E)-ethenyl isomer during synthesis?
- Methodological Answer: The (E)-configuration is stabilized by steric hindrance during the Wittig or Horner-Wadsworth-Emmons reaction. Use bulky phosphonate reagents (e.g., triethyl phosphonoacetate) and high-temperature reflux (80–100°C) to favor the (E)-isomer. Monitor reaction progress by TLC (Rf ~0.4 in 30% ethyl acetate/hexane) and isolate via recrystallization from ethanol/water .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer: Use molecular docking (AutoDock Vina) or DFT (B3LYP/6-31G*) to calculate electrophilicity indices (e.g., Fukui ) at the sulfonyl sulfur. Solvent-accessible surface area (SASA) analysis identifies steric hindrance from the 4-methylphenyl group. Validate predictions with kinetic studies (e.g., reaction with thiols, monitored by UV-Vis at 280 nm) .
Q. What experimental designs address low reproducibility in biological assays involving this compound?
- Methodological Answer: Ensure batch-to-batch consistency by standardizing HPLC purity (>98%) and water content (<0.5% by Karl Fischer). Include a positive control (e.g., known sulfonamide inhibitor) and pre-equilibrate assay buffers (pH 7.4, 37°C) to minimize variability. Use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm binding affinity .
Data Contradiction Analysis
Q. How should conflicting cytotoxicity data between in vitro and in vivo models be interpreted?
- Methodological Answer: Discrepancies may stem from metabolic instability or poor bioavailability. Perform microsomal stability assays (human liver microsomes, NADPH cofactor) to assess metabolic clearance. Use LC-MS/MS to quantify plasma/tissue concentrations in vivo. Adjust dosing regimens or employ prodrug strategies to enhance pharmacokinetics .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
